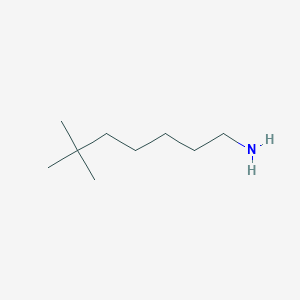

6,6-Dimethylheptan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H21N |

|---|---|

Molecular Weight |

143.27 g/mol |

IUPAC Name |

6,6-dimethylheptan-1-amine |

InChI |

InChI=1S/C9H21N/c1-9(2,3)7-5-4-6-8-10/h4-8,10H2,1-3H3 |

InChI Key |

NNUMRIGSTCXICO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,6-Dimethylheptan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aliphatic primary amine, 6,6-dimethylheptan-1-amine. This document details two plausible and robust synthetic pathways, outlines detailed experimental protocols, and presents the expected analytical characterization of the target compound. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a primary amine with a unique sterically hindered tail, a feature that may impart interesting physicochemical and biological properties. The presence of a gem-dimethyl group at the penultimate position of the alkyl chain can influence molecular interactions, metabolic stability, and receptor binding affinity. As such, this compound represents a valuable building block for the synthesis of novel agrochemicals, pharmaceuticals, and specialty chemicals. This guide outlines two effective methods for its synthesis from the commercially available precursor, 6,6-dimethylheptan-1-ol.

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound, both commencing from 6,6-dimethylheptan-1-ol. The first is a classical two-step approach involving oxidation to the aldehyde followed by reductive amination. The second is a more direct, one-pot conversion of the alcohol to the amine.

Two-Step Synthesis: Swern Oxidation and Reductive Amination

This reliable two-step pathway first involves the mild oxidation of the primary alcohol to the corresponding aldehyde, 6,6-dimethylheptanal, using a Swern oxidation. This is followed by reductive amination of the aldehyde with ammonia.

Spectroscopic Profile of 6,6-Dimethylheptan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 6,6-dimethylheptan-1-amine, a primary amine with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the characteristic Infrared (IR) absorption bands expected for a molecule of this structure. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation and computational prediction tools.

¹H NMR (Proton NMR) Predicted Chemical Shifts

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (-CH₂NH₂) | ~ 2.7 - 2.8 | Triplet | 2H |

| -NH₂ | ~ 1.0 - 2.0 | Broad Singlet | 2H |

| H-2 (-CH₂CH₂NH₂) | ~ 1.4 - 1.6 | Multiplet | 2H |

| H-3, H-4, H-5 | ~ 1.2 - 1.4 | Multiplet | 6H |

| H-7 (-C(CH₃)₂) | ~ 0.9 | Singlet | 9H |

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (-CH₂NH₂) | ~ 42 - 44 |

| C-2 | ~ 33 - 35 |

| C-3 | ~ 24 - 26 |

| C-4 | ~ 38 - 40 |

| C-5 | ~ 28 - 30 |

| C-6 (-C(CH₃)₂) | ~ 30 - 32 |

| C-7 (-C(CH₃)₂) | ~ 29 - 31 |

IR (Infrared) Spectroscopy Expected Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium | Two bands expected.[1][2] |

| C-H Stretch (alkane) | 2850 - 3000 | Strong | |

| N-H Bend (primary amine) | 1590 - 1650 | Medium | Scissoring vibration. |

| C-N Stretch | 1000 - 1250 | Medium |

MS (Mass Spectrometry) Expected Fragmentation

Ionization Method: Electron Ionization (EI)

| m/z | Ion | Description |

| 143 | [M]⁺• | Molecular Ion |

| 128 | [M-CH₃]⁺ | Loss of a methyl group |

| 86 | [CH₂(CH₂)₃C(CH₃)₂]⁺ | Alpha-cleavage |

| 57 | [C(CH₃)₃]⁺ | t-butyl cation |

| 30 | [CH₂NH₂]⁺ | Base peak due to alpha-cleavage |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3] The sample should be fully dissolved.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Instrumentation : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

Acquisition : Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse followed by detection of the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

-

Processing : The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, the neat liquid can be analyzed.[4] Place a small drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly : Place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Analysis : Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Data Acquisition : Acquire the IR spectrum. A background spectrum of the empty salt plates is typically recorded first and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion (M⁺•).[5][6][7][8]

-

Fragmentation : The high energy of EI often causes the molecular ion to fragment into smaller, charged species.[9][10][11]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted electron ionization mass spectrometry fragmentation pattern of this compound.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to CAS Number 91492-49-8: 6,6-dimethylheptan-1-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for the chemical compound with CAS number 91492-49-8, identified as 6,6-dimethylheptan-1-amine . This document aims to consolidate the known data for this molecule; however, it is critical to note at the outset that publicly accessible scientific literature and databases contain exceptionally limited information regarding this specific compound.

Core Properties and Characteristics

At present, there is a significant lack of experimentally determined physicochemical data for this compound. The information available is primarily composed of computationally predicted properties derived from its chemical structure. These predicted values offer a preliminary understanding of the molecule's characteristics but should be treated with caution until they can be substantiated by experimental validation.

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H21N | N/A |

| Molecular Weight | 143.27 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC(C)(C)CCCCC(N)C | N/A |

| LogP (predicted) | 3.2 | N/A |

| pKa (predicted) | 10.7 | N/A |

| Boiling Point (predicted) | 185.4 °C at 760 mmHg | N/A |

| Density (predicted) | 0.79 g/cm³ | N/A |

Note: The values presented in the table above are computational estimations and have not been experimentally verified.

Biological Activity and Potential Uses

A comprehensive search of scientific databases, patent libraries, and chemical supplier information has yielded no specific data on the biological activity, mechanism of action, or established uses of this compound. The absence of published research indicates that this compound may be a novel chemical entity or one that has not been the subject of significant biological investigation.

Due to the lack of information, no signaling pathways or mechanisms of action involving this compound can be described or visualized.

Experimental Protocols

Consistent with the lack of published research, no experimental protocols for the synthesis, purification, or biological assay of this compound have been found in the public domain.

Logical Relationships and Workflows

The creation of diagrams illustrating experimental workflows or logical relationships is not possible without underlying data on the synthesis, handling, or application of this compound.

Summary and Future Outlook

For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Any investigation into the properties and uses of this compound would require foundational research to determine its actual physicochemical characteristics, toxicological profile, and potential biological activities.

A Technical Guide to the Solubility of 6,6-dimethylheptan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6,6-dimethylheptan-1-amine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the fundamental principles governing its solubility, detailed experimental protocols for its determination, and a logical workflow for solubility assessment. This guide is intended to empower researchers to accurately determine the solubility of this compound in various organic solvents for applications in drug development, chemical synthesis, and other scientific endeavors.

Introduction to the Solubility of Primary Amines

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including reaction kinetics, formulation development, and biological absorption. This compound is a primary aliphatic amine. The solubility of such amines is governed by several factors:

-

Polarity: The amine group (-NH2) is polar and capable of forming hydrogen bonds. This allows for favorable interactions with polar solvents.

-

Hydrocarbon Chain: The heptyl chain is nonpolar and contributes to the compound's lipophilicity. The "like dissolves like" principle suggests that aliphatic amines will be more soluble in aliphatic solvents.[1]

-

Molecular Size: Generally, solubility in polar solvents decreases as the number of carbon atoms in the molecule increases, especially beyond six carbons.[2] this compound, with nine carbon atoms, falls into a borderline category where water solubility may be limited, but solubility in organic solvents is expected to be significant.[2]

-

Solvent Type: Aliphatic amines generally exhibit good solubility in a range of organic solvents.[2] However, primary amines can react with ketones such as acetone, and they are often incompatible with chlorinated solvents like chloroform and carbon tetrachloride.[2]

Based on its structure—a polar amine head and a significant nonpolar alkyl tail—this compound is expected to be soluble in a variety of organic solvents, particularly those with low to moderate polarity.

Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents (e.g., Hexane, Toluene) | High | The long alkyl chain will have favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic Solvents (e.g., THF, Ethyl Acetate) | Moderate to High | The amine group can engage in dipole-dipole interactions, and the alkyl chain is compatible with the organic part of the solvent. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The amine can act as a hydrogen bond acceptor. Amines are generally soluble in alcohols.[3][4] |

| Ketone Solvents (e.g., Acetone) | Potentially Reactive | Primary amines can react with ketones to form imines. This is a chemical reaction, not just dissolution.[2] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Use with Caution | Amines can be incompatible with some chlorinated solvents.[2] |

Experimental Protocols for Solubility Determination

The following protocols provide methods for qualitatively and quantitatively determining the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the amine is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethanol, ethyl acetate, THF)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen organic solvent to the test tube.

-

Cap the test tube and vortex for 30-60 seconds.

-

Visually inspect the solution against a well-lit background.

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The solution is cloudy, or some undissolved amine is visible.

-

Insoluble: Two distinct layers are present, or the amine does not appear to mix with the solvent.

-

-

Record the observation.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of the amine in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is present when a separate phase of the amine is visible after mixing.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for an extended period (24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to sit undisturbed for at least 2 hours to allow the undissolved amine to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved micro-droplets.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibration range of your analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample by a suitable analytical method (e.g., GC-FID).

-

Construct a calibration curve and determine the concentration of the amine in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the amine in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of this compound.

References

A Theoretical and Computational Chemistry Whitepaper on 6,6-Dimethylheptan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Dimethylheptan-1-amine is a branched-chain primary amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data, theoretical and computational methods provide a powerful avenue for elucidating its physicochemical properties, conformational landscape, and potential biological activity. This technical guide outlines a comprehensive in-silico approach to characterizing this compound, providing a framework for future research and development. While specific experimental studies on this molecule are scarce, this paper details established computational protocols applicable to long-chain and branched alkylamines, offering a robust starting point for its investigation.

Molecular Properties and Structure

The initial step in the computational analysis of this compound involves the determination of its fundamental molecular properties. These descriptors are crucial for understanding its behavior in various chemical and biological systems.

Computed Molecular Descriptors

Public databases such as PubChem provide preliminary computed data for this compound and its isomers. These values, derived from computational algorithms, offer a baseline for more intensive studies.

| Property | This compound | N,6-Dimethylheptan-1-amine[1] | 6,6-Dimethylheptan-2-amine[2] | 4,6-Dimethylheptan-2-amine[3] |

| CAS Number | 91492-49-8[4] | 733674-15-2[2] | ||

| Molecular Formula | C₉H₂₁N[2] | C₉H₂₁N[1] | C₉H₂₁N[2] | C₉H₂₁N[3] |

| Molecular Weight ( g/mol ) | 143.27[2] | 143.27[1] | 143.27[2] | 143.27[3] |

| XLogP3 | 2.9[1] | 2.7[3] | ||

| Topological Polar Surface Area (TPSA) (Ų) | 26.02[2] | 26[3] | ||

| Hydrogen Bond Donors | 1[2] | |||

| Hydrogen Bond Acceptors | 1[2] | |||

| Rotatable Bond Count | 3[2] |

Theoretical Framework and Computational Methodologies

A multi-faceted computational approach is recommended to thoroughly characterize this compound. This involves a combination of quantum mechanics and molecular mechanics methods.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for obtaining accurate electronic structure information, geometric parameters, and spectroscopic properties.

Experimental Protocol: DFT Calculations

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a commonly used and reliable method for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for geometry optimization and frequency calculations. For higher accuracy single-point energy calculations, a larger basis set like 6-311++G(d,p) is recommended.

-

Procedure:

-

Geometry Optimization: The initial structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Property Calculations: Various molecular properties, such as Mulliken charges, dipole moment, and molecular orbitals (HOMO/LUMO), are calculated from the optimized geometry.

-

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, providing insights into its conformational flexibility and interactions with its environment.

Experimental Protocol: Molecular Dynamics Simulations

-

Software: A molecular dynamics package like GROMACS, AMBER, or CHARMM.

-

Force Field: A force field suitable for organic molecules, such as the General Amber Force Field (GAFF) or OPLS-AA, should be used to describe the interatomic potentials.

-

System Setup:

-

The optimized structure of this compound is placed in a simulation box.

-

The box is solvated with an appropriate solvent model (e.g., TIP3P for water) to mimic physiological or experimental conditions.

-

Ions are added to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: The system's energy is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable state.

-

Production Run: A long simulation (typically in the nanosecond to microsecond range) is performed to collect trajectory data for analysis.

-

-

Analysis: The trajectory is analyzed to determine properties such as radial distribution functions, root-mean-square deviation (RMSD), and to identify dominant conformations.

Conformational Analysis

The presence of a branched tert-butyl group and a flexible alkyl chain in this compound suggests a complex conformational landscape that will significantly influence its properties and interactions.

Logical Relationship: Conformational Analysis Workflow

Caption: Workflow for Conformational Analysis.

The steric bulk of the tert-butyl group is expected to be a dominant factor in determining the preferred conformations. Gauche interactions between the bulky group and the amine terminus will likely be destabilizing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

In the context of drug development, QSAR studies can predict the biological activity of this compound based on its molecular descriptors. For aliphatic amines, toxicity is often correlated with hydrophobicity, as described by the 1-octanol/water partition coefficient (log KOW).

Experimental Protocol: QSAR Model Development for Toxicity

-

Dataset: A dataset of aliphatic amines with known toxicity data (e.g., LC50 values) is compiled.

-

Descriptor Calculation: For each amine in the dataset, including this compound, molecular descriptors such as log KOW, molecular weight, and topological indices are calculated using software like DRAGON or PaDEL-Descriptor.

-

Model Building: A statistical model is built using multiple linear regression (MLR) or more advanced machine learning algorithms (e.g., random forest, support vector machines) to correlate the descriptors with the observed toxicity.

-

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

-

Prediction: The validated QSAR model is then used to predict the toxicity of this compound.

A general QSAR model for the toxicity of aliphatic amines in the Pimephales promelas (fathead minnow) system has been reported as: log LC50⁻¹ = 0.80(log KOW) - 1.80[5]

Potential Biological Activity and Drug Development Workflow

While no specific biological targets for this compound have been identified, its structural similarity to other pharmacologically active amines suggests it could be a scaffold for drug discovery. A typical computational drug discovery workflow can be applied.

Signaling Pathway: Computational Drug Discovery Workflow

References

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. [PDF] Analysis of the pKas of aliphatic amines using quantum chemical descriptors | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Microscopic Structure of Aqueous Alkylamine mixtures: a Computer Simulation Study [arxiv.org]

- 5. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Long-Chain Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic amines are a critical class of organic compounds characterized by a lengthy alkyl chain attached to a nitrogen-containing functional group. Their unique amphiphilic nature has led to a wide array of applications, from surfactants and corrosion inhibitors to key intermediates in pharmaceutical synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of these important molecules. It traces the evolution of their synthesis from foundational 19th-century reactions to the key industrial processes that enabled their large-scale production. This document details the core synthetic methodologies, presents key quantitative data for representative long-chain aliphatic amines, and includes detailed experimental protocols for historical syntheses.

Introduction: The Dawn of Amine Chemistry

The story of long-chain aliphatic amines is intrinsically linked to the broader history of amine chemistry, which gained significant momentum in the mid-19th century. The seminal work of August Wilhelm von Hofmann laid the groundwork for our understanding of the structure and reactivity of amines.[1][2] Hofmann's research on the derivatives of ammonia and his classification of amines as primary, secondary, tertiary, and quaternary ammonium salts provided the fundamental language and conceptual framework for the field.[1]

While much of Hofmann's initial work focused on aromatic amines like aniline and short-chain aliphatic amines, his development of key reactions such as the Hofmann rearrangement provided a pathway for the synthesis of primary amines from amides.[1][2] This reaction, discovered in 1881, was a crucial step that could, in principle, be applied to the synthesis of amines with longer alkyl chains.

Key Synthetic Milestones

The journey from understanding the basic structure of amines to the targeted synthesis of long-chain aliphatic amines involved several key methodological advancements.

The Hofmann Rearrangement: A Gateway to Primary Amines

The Hofmann rearrangement is a significant reaction in the history of organic chemistry that allows for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1][2] The reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. The intermediate isocyanate is then hydrolyzed to the primary amine.

This method provided a potential route to long-chain aliphatic amines from readily available fatty amides, which could be derived from natural fats and oils. For instance, the Hofmann rearrangement of stearamide (derived from stearic acid) would yield heptadecylamine.

Experimental Protocol: Hofmann Rearrangement of a Long-Chain Fatty Amide (Conceptual)

-

Step 1: Preparation of the N-bromoamide. A long-chain fatty amide (e.g., stearamide) is dissolved in a suitable solvent. An aqueous solution of sodium hydroxide is added, followed by the slow addition of bromine at a low temperature (e.g., 0-5 °C) to form the N-bromoamide intermediate.

-

Step 2: Rearrangement to the Isocyanate. The reaction mixture is then heated. The N-bromoamide, in the presence of a base, rearranges to form an isocyanate.

-

Step 3: Hydrolysis to the Primary Amine. The isocyanate is subsequently hydrolyzed by the aqueous base to yield the primary amine and carbon dioxide.

-

Step 4: Isolation and Purification. The long-chain aliphatic amine, being insoluble in water, can be separated by filtration or extraction with an organic solvent. Further purification can be achieved by distillation under reduced pressure or recrystallization.

Logical Workflow for the Hofmann Rearrangement

Caption: A simplified workflow of the Hofmann rearrangement for the synthesis of long-chain primary amines.

Synthesis from Alkyl Halides: A Direct Approach

Another early and direct method for the synthesis of amines involves the reaction of alkyl halides with ammonia. This nucleophilic substitution reaction, however, often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, making the isolation of a specific product challenging. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Long-chain alkyl halides could be prepared from the corresponding fatty alcohols, which were accessible from natural sources.

Experimental Protocol: Synthesis of a Long-Chain Primary Amine from an Alkyl Halide (Conceptual)

-

Step 1: Reaction with Ammonia. A long-chain alkyl halide (e.g., 1-bromohexadecane) is heated with a concentrated solution of ammonia in a sealed tube or an autoclave to prevent the escape of the volatile ammonia. Ethanol is often used as a solvent.

-

Step 2: Neutralization and Extraction. The resulting mixture of amine salts is treated with a strong base, such as sodium hydroxide, to liberate the free amines. The long-chain amines are then extracted with a suitable organic solvent like ether.

-

Step 3: Separation and Purification. The mixture of primary, secondary, and tertiary amines is separated by fractional distillation under reduced pressure.

Reaction Pathway for Alkyl Halide Amination

Caption: The sequential reaction of a long-chain alkyl halide with ammonia, leading to a mixture of amine products.

The Nitrile Process: The Industrial Revolution in Fatty Amine Production

The development of the "Nitrile Process" marked a significant advancement in the large-scale production of long-chain aliphatic amines. This method, which became commercially important in the 20th century, involves two main steps: the conversion of fatty acids to fatty nitriles, followed by the catalytic hydrogenation of the nitriles to primary amines.

This process offered a more efficient and selective route to primary amines compared to the earlier methods.

Experimental Protocol: The Nitrile Process for Long-Chain Primary Amine Synthesis (Conceptual)

-

Step 1: Nitrile Formation. A long-chain fatty acid (e.g., stearic acid) is reacted with ammonia at high temperatures (280-360 °C) and pressures in the presence of a dehydration catalyst, such as alumina or zinc oxide, to produce the corresponding fatty nitrile (stearonitrile).

-

Step 2: Catalytic Hydrogenation. The fatty nitrile is then hydrogenated in the presence of a catalyst, such as Raney nickel, under high pressure and temperature. This reduction of the nitrile group yields the primary amine (octadecylamine). The presence of excess ammonia during hydrogenation can help to suppress the formation of secondary and tertiary amines.

Workflow of the Nitrile Process

Caption: The two-stage industrial "Nitrile Process" for the synthesis of long-chain primary amines from fatty acids.

Quantitative Data of Representative Long-Chain Aliphatic Amines

The physical properties of long-chain aliphatic amines are largely dictated by their long, nonpolar alkyl chains, resulting in their characteristic waxy solid nature and low solubility in water.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Dodecylamine (Laurylamine) | C₁₂H₂₇N | 185.35 | 28-30 | 247-249 |

| Tetradecylamine (Myristylamine) | C₁₄H₃₁N | 213.41 | 38-42 | 291 |

| Hexadecylamine (Cetylamine) | C₁₆H₃₅N | 241.46 | 43-46 | 322 |

| Octadecylamine (Stearylamine) | C₁₈H₃₉N | 269.51 | 50-52 | 348 |

Conclusion

The discovery and development of synthetic routes to long-chain aliphatic amines have been a gradual process, building upon the foundational principles of organic chemistry established in the 19th century. While early methods like the Hofmann rearrangement and amination of alkyl halides provided initial access to these compounds, the advent of the Nitrile Process revolutionized their production, making them readily available for a myriad of industrial and scientific applications. The historical journey of these molecules underscores the critical interplay between fundamental research and industrial innovation in the advancement of chemical science. The methodologies detailed in this guide provide a historical and practical context for the synthesis of this important class of compounds, offering valuable insights for today's researchers and drug development professionals.

References

In-Depth Structural Analysis of 6,6-Dimethylheptan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 6,6-dimethylheptan-1-amine, a primary aliphatic amine with potential applications in pharmaceutical and materials science. This document outlines its physicochemical properties, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its structural elucidation.

Physicochemical Properties

This compound is a saturated aliphatic amine. Its structure is characterized by a seven-carbon heptyl chain with two methyl groups at the C6 position and a primary amine group at the C1 position.

| Property | Value |

| Molecular Formula | C9H21N |

| Molecular Weight | 143.27 g/mol |

| CAS Number | 91492-49-8 |

| Predicted Boiling Point | 175-185 °C |

| Predicted Density | 0.78 - 0.82 g/mL |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents |

Spectroscopic Analysis (Predicted Data)

Due to the limited availability of experimental spectra for this compound, the following data has been generated using validated computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum of this compound in CDCl3 is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.70 | Triplet | 2H | -CH2-NH2 (C1-H) |

| ~1.45 | Quintet | 2H | -CH2-CH2-NH2 (C2-H) |

| ~1.25 | Multiplet | 4H | -CH2-CH2-CH2- (C3-H, C4-H) |

| ~1.15 | Triplet | 2H | -CH2-C(CH3)2 (C5-H) |

| ~1.10 (broad) | Singlet | 2H | -NH2 |

| ~0.88 | Singlet | 9H | -C(CH3)3 (C7-H, C6-CH3) |

2.1.2. 13C NMR Spectroscopy

The predicted 13C NMR spectrum of this compound in CDCl3 is expected to show the following signals:

| Chemical Shift (ppm) | Carbon Assignment |

| ~42.5 | C1 |

| ~34.0 | C2 |

| ~29.5 | C5 |

| ~29.0 | C6 |

| ~28.8 | C7, C6-CH3 |

| ~24.5 | C4 |

| ~23.0 | C3 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm-1) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) - typically two bands |

| 2955 - 2850 | Strong | C-H stretch (alkane) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1470 - 1430 | Medium | C-H bend (methylene and methyl) |

| 1365 | Medium-Weak | C-H bend (tert-butyl) |

| ~1080 | Medium | C-N stretch |

| 900 - 650 | Broad | N-H wag |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show the following fragmentation pattern:

| m/z | Predicted Fragment Ion |

| 143 | [M]+• (Molecular Ion) |

| 128 | [M - CH3]+ |

| 86 | [CH2=NH2]+ + C4H9• (alpha-cleavage) |

| 57 | [C4H9]+ (tert-butyl cation) |

| 44 | [CH2=NH2]+ |

| 30 | [CH2=NH2]+ |

Experimental Protocols

A reliable method for the synthesis of this compound is via reductive amination of the corresponding aldehyde, 6,6-dimethylheptanal. The aldehyde can be synthesized from the commercially available alcohol, 6,6-dimethylheptan-1-ol.

Synthesis of 6,6-Dimethylheptanal

Materials:

-

6,6-dimethylheptan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Separatory funnel

-

Chromatography column

Procedure:

-

In a clean, dry round bottom flask, dissolve 6,6-dimethylheptan-1-ol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 6,6-dimethylheptanal can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of this compound (Reductive Amination)

Materials:

-

6,6-dimethylheptanal

-

Ammonia (as a solution in methanol or as ammonium acetate)

-

Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Sodium hydroxide (aqueous solution)

-

Diethyl ether or DCM

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve 6,6-dimethylheptanal (1 equivalent) in methanol in a round bottom flask.

-

Add a solution of ammonia in methanol (10-20 equivalents) or ammonium acetate (5-10 equivalents) to the aldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a concentrated aqueous solution of sodium hydroxide to a pH > 12.

-

Extract the aqueous layer with diethyl ether or DCM (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for the structural analysis of this compound.

Caption: Proposed synthetic pathway for this compound.

In-Depth Technical Guide to the Safety and Handling of 6,6-Dimethylheptan-1-amine

Disclaimer: No specific safety data sheet (SDS) for 6,6-dimethylheptan-1-amine (CAS No. 91492-49-8) is publicly available. This guide is based on the general properties and hazards of primary aliphatic amines and data from structurally similar compounds. All procedures should be conducted following a thorough, substance-specific risk assessment by qualified personnel.

This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from analogous short-chain aliphatic amines is used to extrapolate potential hazards and handling precautions.

Chemical and Physical Properties

| Property | Representative Value (Analogous C9 Amines) | Notes |

| Molecular Formula | C₉H₂₁N | Applies to this compound. |

| Molecular Weight | 143.27 g/mol | Applies to this compound. |

| Appearance | Colorless to yellow liquid | Typical for short-chain aliphatic amines. |

| Odor | Strong, fishy, ammonia-like | Characteristic of aliphatic amines. |

| Boiling Point | ~170-190 °C | Estimated range for C9 amines. |

| Flash Point | ~50-70 °C (Closed Cup) | Lower aliphatic amines are flammable. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | General property of aliphatic amines. |

Hazard Identification and Classification

Based on the general characteristics of primary aliphatic amines, this compound is anticipated to be classified as follows. These classifications should be regarded as presumptive in the absence of specific test data.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Chronic | Category 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects. |

Toxicological Profile

The primary health hazards of aliphatic amines stem from their caustic nature and basicity.[1]

-

Acute Toxicity: Primary aliphatic amines can be harmful if swallowed, inhaled, or in contact with skin.[2] Oral LD50 values for similar amines range from approximately 500 to 2000 mg/kg in rats.[2][3] Inhalation of vapors can cause severe respiratory irritation, and high concentrations may lead to chemical pneumonitis.[1]

-

Skin and Eye Irritation: As strong bases, aliphatic amines are corrosive to tissues upon contact.[1][4] Direct contact can cause severe skin burns, deep ulcerations, and permanent eye damage.[5]

-

Sensitization: While not universally sensitizing, some aliphatic amines have been shown to cause skin sensitization.

-

Chronic Effects: Repeated exposure may lead to dermatitis and long-term respiratory issues. There is insufficient data to classify the carcinogenicity or reproductive toxicity of this compound.

Experimental Protocols for Safety Evaluation

The following are summaries of standard methodologies for assessing the key safety parameters of a liquid chemical like this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Principle: This method uses a stepwise procedure with a small number of animals to classify a substance into a GHS toxicity category.

-

Methodology:

-

A starting dose (e.g., 300 mg/kg) is administered orally by gavage to a group of three fasted female rats.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, the test is repeated at a higher dose level.

-

The procedure continues until the dose causing mortality in a certain proportion of animals is identified, allowing for classification.[6]

-

All animals are weighed before dosing and at least weekly thereafter. Daily detailed observations are recorded. A gross necropsy is performed on all animals at the end of the study.[7]

-

Skin Corrosion/Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A sequential testing strategy, starting with in vitro methods, is recommended.[8][9]

-

Methodology (In Vivo):

-

A single dose of 0.5 mL of the test substance is applied to a small area (approx. 6 cm²) of shaved skin on an albino rabbit.[8]

-

The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and periodically for up to 14 days.[8]

-

Lesions are scored according to a standardized scale. The persistence and severity of the lesions determine the classification as an irritant or corrosive.[10]

-

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup Tester)

-

Principle: This method determines the lowest temperature at which a liquid gives off sufficient vapor to ignite in the presence of an ignition source in a closed vessel.[4]

-

Methodology:

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following provides general recommendations for handling aliphatic amines.

References

- 1. store.astm.org [store.astm.org]

- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 3. store.astm.org [store.astm.org]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. flashpointsrl.com [flashpointsrl.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

Methodological & Application

Application Notes and Protocols: The Use of 6,6-dimethylheptan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 6,6-dimethylheptan-1-amine as a versatile building block in organic synthesis, with a focus on its application in the preparation of biologically relevant molecules. The bulky tert-butyl group at the 6-position of the heptyl chain imparts unique solubility and conformational properties to its derivatives, making it an attractive moiety for agrochemical and pharmaceutical research.

Application 1: Synthesis of N-(6,6-dimethylheptyl)pentafluorobenzenesulfonamide

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is a well-established bioisostere for amides and is present in a wide array of therapeutic agents. The reaction of this compound with pentafluorobenzenesulfonyl chloride provides a direct route to N-substituted sulfonamides, which have been investigated as inhibitors of protein amyloid aggregation.

Quantitative Data

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | C₉H₂₁N | 143.27 | 1.0 |

| Pentafluorobenzenesulfonyl chloride | C₆ClF₅O₂S | 266.59 | 1.05 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.2 |

| N-(6,6-dimethylheptyl)pentafluorobenzenesulfonamide | C₁₅H₂₀F₅NO₂S | 373.38 | - |

Experimental Protocol

Materials:

-

This compound

-

Pentafluorobenzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of pentafluorobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM (5 mL/mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(6,6-dimethylheptyl)pentafluorobenzenesulfonamide.

Logical Workflow Diagram

Caption: Workflow for the synthesis of N-(6,6-dimethylheptyl)pentafluorobenzenesulfonamide.

Application 2: Amide Bond Formation via Carbodiimide Coupling

The formation of amide bonds is a fundamental transformation in organic synthesis, particularly in the construction of peptides and other biologically active molecules. This compound can be readily coupled with carboxylic acids using standard coupling reagents to form the corresponding N-(6,6-dimethylheptyl)amides.

Quantitative Data

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | C₉H₂₁N | 143.27 | 1.0 |

| Carboxylic Acid (R-COOH) | - | - | 1.1 |

| EDCI | C₈H₁₇N₃·HCl | 191.70 | 1.2 |

| HOBt | C₆H₅N₃O | 135.12 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.0 |

| N-(6,6-dimethylheptyl)amide (R-CONH-(CH₂)₅C(CH₃)₃) | - | - | - |

Experimental Protocol

Materials:

-

This compound

-

A generic carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of amine) under a nitrogen atmosphere, add EDCI (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-(6,6-dimethylheptyl)amide.

Signaling Pathway Diagram (Illustrative Reaction Scheme)

Caption: General scheme for carbodiimide-mediated amide bond formation.

These protocols and notes are intended to serve as a guide. Researchers should optimize conditions for their specific substrates and desired outcomes. The unique structural features of this compound make it a valuable tool for introducing lipophilic and sterically demanding groups in the synthesis of novel compounds for various applications in the life sciences.

Application of 6,6-dimethylheptan-1-amine in Catalysis: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific examples of the application of 6,6-dimethylheptan-1-amine in catalysis. The following application notes and protocols are based on the known catalytic roles of structurally similar sterically hindered primary amines. These are intended to serve as a guide for researchers and scientists to explore the potential catalytic activities of this compound.

Introduction

This compound is a primary amine with significant steric bulk around the nitrogen atom due to the neopentyl-like carbon skeleton. Sterically hindered primary amines are valuable in various catalytic applications, primarily serving as ligands for transition metals or as key components in organocatalysis. The bulky nature of these amines can influence catalyst activity, selectivity, and stability by preventing catalyst deactivation pathways and creating specific steric environments around the active site.

This document outlines potential applications of this compound in catalysis, drawing parallels from the established chemistry of other bulky primary amines.

Potential Catalytic Applications

Based on the reactivity of analogous amines, this compound could potentially be employed in the following catalytic areas:

-

As a Ligand in Transition Metal Catalysis: The lone pair of electrons on the nitrogen atom makes it a suitable ligand for various transition metals. The steric hindrance provided by the 6,6-dimethylheptyl group can be advantageous in cross-coupling reactions.

-

Organocatalysis: Primary amines are known to participate in enamine and other modes of organocatalysis. The bulky substituent may influence the stereoselectivity of such transformations.

-

Synthesis of Catalytically Active Species: It can serve as a precursor for the synthesis of more complex ligands or catalytic molecules, such as diazenes for deaminative functionalization.

Application Note 1: Ligand in Copper-Catalyzed C-N Cross-Coupling Reactions

Introduction: Copper-catalyzed C-N cross-coupling (Ullmann-type) reactions are fundamental for the synthesis of aryl amines. The use of sterically hindered primary amines as ligands can facilitate the coupling of challenging substrates, such as ortho-substituted aryl halides. This compound could serve as an effective ligand in such transformations.

Logical Workflow for Ligand Application in Cu-Catalyzed C-N Coupling:

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), this compound (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous dioxane (2 mL) via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours with vigorous stirring.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Quantitative Data (Hypothetical):

| Entry | Aryl Halide | Amine Nucleophile | Yield (%) |

| 1 | 4-Iodotoluene | Benzylamine | >95 |

| 2 | 2-Bromoanisole | Cyclohexylamine | 85 |

| 3 | 1-Chloro-2-nitrobenzene | n-Hexylamine | 78 |

Application Note 2: Synthesis of Diazenes for Deaminative Functionalization

Introduction: Sterically hindered primary amines can be converted into aliphatic diazenes through a copper-catalyzed process. These diazenes are valuable intermediates for deaminative functionalization, allowing the transformation of a C-N bond into C-halogen, C-H, C-O, C-S, and C-C bonds. The bulky nature of the amine is crucial for the stability and reactivity of the resulting diazene.

Catalytic Cycle for Diazene Synthesis:

Experimental Protocol: General Procedure for Catalytic Diazene Synthesis

-

Reaction Setup: In a glovebox, add copper(I) bromide-dimethyl sulfide complex (0.05 mmol, 5 mol%) and a stir bar to a vial.

-

Reagent Addition: Add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (2 mL).

-

Initiation: Add a solution of di-tert-butyl azodicarboxylate (DBAD, 1.1 mmol) in dichloromethane (1 mL) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours until the starting amine is consumed (monitored by TLC or GC-MS).

-

Purification: Concentrate the reaction mixture and purify by flash chromatography on silica gel to yield the corresponding diazene.

Quantitative Data (Hypothetical):

| Entry | Amine Substrate | Oxidant | Yield of Diazene (%) |

| 1 | This compound | DBAD | 92 |

| 2 | tert-Butylamine | DBAD | 95 |

| 3 | 1-Adamantanamine | DIAD | 88 |

Application Note 3: Organocatalysis via Enamine Intermediate

Introduction: Primary amines can act as organocatalysts by forming a nucleophilic enamine intermediate with a carbonyl compound. The steric bulk of the amine can play a crucial role in controlling the stereochemical outcome of subsequent reactions, such as aldol or Michael additions. A bulky amine like this compound could potentially be used in asymmetric synthesis when derivatized with a chiral scaffold.

Enamine Catalysis Cycle:

Experimental Protocol: General Procedure for Enamine-Catalyzed Aldol Reaction

-

Reaction Setup: To a vial containing a stir bar, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and a chiral derivative of this compound (e.g., a prolinamide derivative) (0.1 mmol, 10 mol%).

-

Additive and Solvent: Add benzoic acid (0.1 mmol, 10 mol%) and the appropriate solvent (e.g., DMSO, 2 mL).

-

Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the aldol product. The enantiomeric excess can be determined by chiral HPLC analysis.

Quantitative Data (Hypothetical):

| Entry | Aldehyde | Ketone | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 90 | 95 |

| 2 | Benzaldehyde | Acetone | 75 | 88 |

| 3 | Isovaleraldehyde | Cyclopentanone | 82 | 92 |

Conclusion

While direct catalytic applications of this compound are not yet documented, its structural features suggest significant potential. Researchers in catalysis and drug development are encouraged to explore its utility as a sterically demanding ligand in transition metal catalysis and as a bulky component in organocatalytic systems. The protocols and conceptual frameworks provided herein offer a starting point for such investigations.

Application Notes and Protocols for 6,6-Dimethylheptan-1-amine as a Ligand in Organometallic Chemistry

Introduction

Sterically hindered primary amines, such as 6,6-dimethylheptan-1-amine, represent a class of ligands that are gaining importance in organometallic chemistry and catalysis. Their bulky nature can impart unique steric and electronic properties to metal centers, influencing the reactivity, selectivity, and stability of the resulting complexes. These ligands are particularly valuable in cross-coupling reactions where they can promote challenging transformations, such as the formation of C-N bonds with hindered substrates. This document provides an overview of the potential applications of this compound as a ligand, drawing parallels from the broader class of sterically hindered primary amines, and outlines general protocols for its use in the synthesis of organometallic complexes and catalytic applications.

While specific literature on this compound as a ligand is not extensively available, the principles derived from studies on other bulky primary amines can be applied. The neopentyl group at the 6-position of the heptyl chain provides significant steric bulk, which is a key feature for its utility as a ligand.

Potential Applications

Organometallic complexes featuring sterically hindered primary amine ligands are most notably employed in palladium-catalyzed cross-coupling reactions. The steric hindrance provided by ligands like this compound can be advantageous in several ways:

-

Promotion of Reductive Elimination: The bulkiness of the ligand can facilitate the final reductive elimination step in catalytic cycles, which is often rate-limiting, especially in the formation of sterically congested products.

-

Stabilization of Monoligated Species: These ligands can stabilize monoligated active catalytic species, which are often more reactive.

-

Prevention of Catalyst Deactivation: The steric bulk can protect the metal center from undesired side reactions and catalyst decomposition pathways.

A primary application for complexes with such ligands is the Buchwald-Hartwig amination , a powerful method for the formation of carbon-nitrogen bonds. Specifically, these ligands can be effective in the coupling of aryl halides (including less reactive chlorides) with primary amines, particularly when one or both coupling partners are sterically demanding.

Experimental Protocols

The following are generalized protocols for the synthesis of a palladium complex with this compound and its subsequent use in a representative Buchwald-Hartwig amination reaction. These protocols are based on established methods for similar sterically hindered primary amine ligands.

Protocol 1: Synthesis of a Palladium(II) Precatalyst with this compound

This protocol describes the in situ generation of a palladium(II) precatalyst.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

A suitable phosphine ligand (e.g., a biarylphosphine like RuPhos or a dialkylbiarylphosphine)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

In a glovebox, add Pd(OAc)₂ (1 mol%) and the phosphine ligand (1-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene to the flask.

-

Add this compound (1.2 equivalents relative to the aryl halide in the subsequent catalytic reaction).

-

Add NaOtBu (1.4 equivalents relative to the aryl halide).

-

The mixture is stirred at room temperature for a designated time to allow for the formation of the active catalyst. The resulting mixture can be used directly in the catalytic reaction.

Workflow for Precatalyst Formation

Caption: In situ formation of the palladium precatalyst.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Halide

This protocol outlines a general procedure for the cross-coupling of an aryl halide with a primary amine using the in situ generated catalyst.

Materials:

-

Aryl halide (e.g., 4-chlorotoluene)

-

Primary amine (e.g., aniline)

-

The in situ generated palladium catalyst solution from Protocol 1

-

Anhydrous toluene

-

Standard work-up and purification reagents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Procedure:

-

To the Schlenk flask containing the in situ generated catalyst, add the aryl halide (1.0 equivalent) and the primary amine (1.2 equivalents).

-

The reaction mixture is heated to a specified temperature (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with diethyl ether and washed with saturated aqueous NH₄Cl and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

Due to the lack of specific literature for this compound, a data table from a hypothetical screening of conditions for a Buchwald-Hartwig amination is presented below for illustrative purposes. This table demonstrates how quantitative data for such a reaction would be structured.

Table 1: Hypothetical Reaction Optimization for the Coupling of 4-Chlorotoluene and Aniline.

| Entry | Phosphine Ligand (L) | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | RuPhos | NaOtBu | 100 | 12 | 85 |

| 2 | XPhos | NaOtBu | 100 | 12 | 78 |

| 3 | RuPhos | K₃PO₄ | 100 | 24 | 45 |

| 4 | RuPhos | NaOtBu | 80 | 24 | 65 |

| 5 | BrettPhos | NaOtBu | 100 | 12 | 92 |

Reaction conditions: 4-chlorotoluene (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (1 mol%), Ligand (1.5 mol%), Base (1.4 mmol), toluene (2 mL).

While this compound is not a widely documented ligand, its structural features suggest it could be a valuable tool in organometallic catalysis, particularly for reactions requiring sterically demanding ligands. The provided general protocols and conceptual frameworks serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and other bulky primary amines in synthesis. Further experimental investigation is necessary to fully characterize its coordination chemistry and catalytic activity.

The Pivotal Role of Long-Chain Primary Amines in Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Long-chain primary amines are indispensable reagents in the bottom-up synthesis of a diverse array of nanoparticles. Their multifaceted roles as capping agents, shape-directing agents, solvents, and even reducing agents provide a remarkable degree of control over the size, morphology, and surface properties of the resulting nanomaterials. This document provides detailed application notes and experimental protocols to leverage the capabilities of long-chain primary amines, such as oleylamine and octadecylamine, in the precise engineering of nanoparticles for various applications, including drug delivery, bio-imaging, and catalysis.

Core Functions of Long-Chain Primary Amines in Nanoparticle Synthesis

Long-chain primary amines are amphiphilic molecules characterized by a polar amine head group (-NH2) and a long, nonpolar alkyl chain. This unique structure underpins their utility in nanoparticle synthesis.

-

Capping and Stabilizing Agents: The primary amine group coordinates to the surface of nascent nanoparticles, preventing their aggregation and uncontrolled growth. The long alkyl chains then extend into the solvent, providing steric hindrance that ensures colloidal stability. This is crucial for maintaining a monodisperse nanoparticle population. Fatty amines are widely used as capping and stabilizing agents due to their ability to form a protective layer around nanoparticles, preventing agglomeration[1].

-

Shape-Directing Agents: By selectively binding to specific crystallographic facets of a growing nanoparticle, long-chain amines can modulate the growth rates of different crystal faces. This anisotropic growth leads to the formation of non-spherical nanoparticles, such as nanorods, nanocubes, and other complex morphologies[2]. The combination of oleylamine and oleic acid is particularly versatile in controlling the size and shape of nanoparticles by leveraging their different binding strengths to specific facets[3].

-

Solvents: Many long-chain primary amines have high boiling points, making them suitable solvents for high-temperature nanoparticle synthesis, such as in "hot-injection" methods. Their ability to dissolve a wide range of metal precursors is also advantageous. Oleylamine, with its high boiling point, can function as a solvent in the synthesis of various nanoparticles[4].

-

Reducing Agents: Under certain reaction conditions, primary amines can act as reducing agents, reducing metal salt precursors to their zerovalent state, thereby initiating nanoparticle formation. This dual role simplifies the synthesis process by eliminating the need for an additional reducing agent. For instance, oleylamine can act as both a reducing agent and a stabilizer in the synthesis of magnetite nanoparticles[5]. The reduction process often involves the oxidation of the amine to an imine or other nitrogen-containing organic species.

Quantitative Impact of Amine Structure and Concentration

The choice of long-chain primary amine and its concentration in the reaction mixture are critical parameters that dictate the final characteristics of the nanoparticles.

Effect of Alkyl Chain Length

The length of the alkyl chain influences the steric barrier and, consequently, the final particle size.

| Amine | Nanoparticle System | Effect on Nanoparticle Size | Reference |

| Octylamine (C8) | Ni-NiO | Larger particle size (approx. 20 nm) | [6] |

| Dodecylamine (C12) | Ni-NiO | Intermediate particle size | [6] |

| Tetradecylamine (C14) | Ni-NiO | Smaller particle size | [6] |

| Hexadecylamine (C16) | Ni-NiO | Smaller particle size | [6] |

| Octadecylamine (C18) | Ni-NiO | Smallest particle size (approx. 8 nm) | [6] |

| Oleylamine (C18, unsaturated) | Gold | Smaller particle size (12 nm) | [7] |

| Octadecylamine (C18, saturated) | Gold | Larger particle size (~100 nm) | [7] |

Table 1: Influence of alkyl chain length of primary amines on the resulting nanoparticle size.

Effect of Amine Concentration

The concentration of the long-chain primary amine directly impacts nucleation and growth kinetics, thereby influencing nanoparticle size.

| Amine | Nanoparticle System | Amine Concentration | Resulting Nanoparticle Size | Reference |

| Oleylamine | Cobalt Ferrite (CoFe2O4) | 0.01 M | ~20 nm | [8] |

| Oleylamine | Cobalt Ferrite (CoFe2O4) | 0.1 M | ~14 nm | [8] |

| Oleylamine | Gold | 0.4 M (molar ratio to AuCl of 20) | 12.7 nm | [7] |

Table 2: Effect of oleylamine concentration on nanoparticle size.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various nanoparticles using long-chain primary amines.

Synthesis of Gold Nanoparticles using Oleylamine

This protocol describes the synthesis of monodisperse gold nanoparticles where oleylamine acts as both a reducing and capping agent.

Materials:

-

Chloroauric acid (HAuCl₄·4H₂O)

-

Oleylamine (OAm)

-

Toluene

-

Acetone

-

Ethanol

Procedure:

-

In a three-necked flask, dissolve 50.0 mg of HAuCl₄·4H₂O in 2.5 mL of oleylamine by sonication to form a reddish-orange solution.

-

Inject 2.5 mL of toluene into the precursor solution.

-

Heat the mixture to 120 °C under magnetic stirring and maintain this temperature for 1 hour. The solution color will change from reddish-orange to pale yellow, then to nearly colorless, and finally to wine red, indicating the formation of gold nanoparticles.

-

Cool the reaction mixture to room temperature.

-

Precipitate the gold nanoparticles by adding acetone and isolate them by centrifugation.

-

Discard the supernatant containing excess surfactant and impurities.

-

Re-disperse the nanoparticle pellet in toluene or hexane for storage and further use.

Characterization:

-

The resulting gold nanoparticles can be characterized by UV-Vis spectroscopy (for surface plasmon resonance), Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for hydrodynamic diameter and size distribution.

Hot-Injection Synthesis of Magnetite (Fe₃O₄) Nanoparticles using Oleylamine

This protocol details a hot-injection method for the synthesis of monodisperse magnetite nanoparticles.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Benzyl ether

-

Oleylamine (OAm)

-

Ethanol

Procedure:

-

In a three-necked flask, dissolve 3 mmol of Fe(acac)₃ in a mixture of 15 mL of benzyl ether and 15 mL of oleylamine.

-

Dehydrate the solution at 110 °C for 1 hour under a nitrogen atmosphere.

-

Rapidly heat the solution to 300 °C at a rate of 20 °C/min and maintain this temperature for 1 hour.

-

Allow the solution to cool to room temperature.

-

Precipitate the magnetite nanoparticles by adding 50 mL of ethanol, followed by centrifugation.

-

The resulting Fe₃O₄ nanoparticles can be dispersed in nonpolar solvents like hexane or toluene.

Characterization:

-

Characterize the nanoparticles using TEM for size and morphology, X-ray Diffraction (XRD) for crystal structure, and a vibrating sample magnetometer (VSM) for magnetic properties.

Synthesis of Platinum Nanocubes using Oleylamine

This protocol describes a microwave-assisted synthesis of platinum nanocubes where the oleylamine to PVP ratio is crucial for shape control.

Materials:

-

Platinum(II) acetylacetonate (Pt(acac)₂)

-

Oleylamine (OAm)

-

Polyvinylpyrrolidone (PVP)

-

Ethylene glycol

Procedure:

-

Prepare solutions of Pt(acac)₂, OAm, and PVP in ethylene glycol.

-

Vary the mass ratio of OAm to PVP (e.g., 1:2, 1:1, 2:1, 2.5:1) in different reaction vessels.

-

Subject the reaction mixtures to microwave irradiation to induce the reduction of the platinum precursor. The increasing amount of oleylamine promotes the formation of cubic nanoparticles[9][10].

-

After the reaction, cool the solutions and precipitate the platinum nanoparticles by adding a suitable non-solvent like acetone.

-

Wash the nanoparticles several times with a mixture of ethanol and hexane to remove excess reagents.

-

Disperse the final platinum nanocubes in a solvent like ethanol or chloroform.

Characterization:

-

Use TEM to confirm the cubic morphology and size of the platinum nanoparticles. XRD can be used to analyze the crystal structure.